2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline
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Overview
Description
3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone is a complex organic compound that combines a brominated benzaldehyde derivative with a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone typically involves a multi-step process:
Synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde: This compound can be synthesized by bromination of 4-(dimethylamino)benzaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride.
Formation of the Hydrazone: The aldehyde group of 3-Bromo-4-(dimethylamino)benzaldehyde reacts with 1H-1,2,3,4-tetrazol-5-ylhydrazine under acidic or neutral conditions to form the hydrazone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The tetrazole moiety can impart unique properties to materials, making this compound useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
In Materials Science: The tetrazole moiety can participate in coordination chemistry, forming complexes with metal ions that exhibit unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(dimethylamino)benzaldehyde: This compound is a precursor in the synthesis of the hydrazone derivative and shares similar chemical properties.
4-(Dimethylamino)benzaldehyde: Lacks the bromine atom but otherwise similar in structure and reactivity.
1H-1,2,3,4-Tetrazol-5-ylhydrazine: The hydrazine component used in the formation of the hydrazone derivative.
Uniqueness
The combination of a brominated benzaldehyde with a tetrazole moiety in 3-Bromo-4-(dimethylamino)benzaldehyde 1-(1H-1,2,3,4-tetrazol-5-yl)hydrazone imparts unique chemical and physical properties that are not present in the individual components. This makes the compound particularly valuable in applications requiring specific reactivity or coordination chemistry.
Properties
Molecular Formula |
C10H12BrN7 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H12BrN7/c1-18(2)9-4-3-7(5-8(9)11)6-12-13-10-14-16-17-15-10/h3-6H,1-2H3,(H2,13,14,15,16,17)/b12-6+ |
InChI Key |
IAVODSSORHUYKZ-WUXMJOGZSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC2=NNN=N2)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC2=NNN=N2)Br |
Origin of Product |
United States |
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